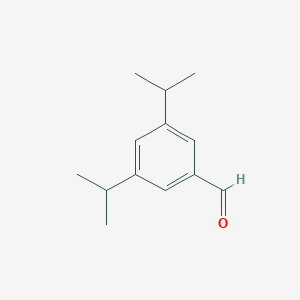

3,5-Diisopropylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-di(propan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)12-5-11(8-14)6-13(7-12)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMQVUTUFMMHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613264 | |

| Record name | 3,5-Di(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112538-48-4 | |

| Record name | 3,5-Di(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. sigmaaldrich.com For 3,5-Diisopropylbenzaldehyde, ¹H and ¹³C NMR are fundamental for assigning the proton and carbon frameworks, respectively.

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The aldehydic proton (CHO) is highly deshielded by the electronegative oxygen atom and the aromatic ring, causing it to appear as a singlet at a high chemical shift, typically in the range of 9.9-10.1 ppm. rsc.org The aromatic protons at the C2 and C6 positions are chemically equivalent and appear as a doublet or sharp singlet, while the proton at the C4 position appears as a triplet or a separate singlet, with shifts generally occurring in the aromatic region of 7.0-8.0 ppm.

The isopropyl groups give rise to two characteristic signals. The methine proton (-CH) is adjacent to six equivalent methyl protons, resulting in a septet. The twelve methyl protons (-CH₃) are equivalent and are split by the single methine proton, producing a doublet. These aliphatic protons are shielded compared to the aromatic protons and appear at a much lower chemical shift.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic H | 9.9 - 10.1 | Singlet (s) | 1H |

| Aromatic H (C2, C6) | 7.5 - 7.7 | Singlet or Doublet | 2H |

| Aromatic H (C4) | 7.3 - 7.5 | Singlet or Triplet | 1H |

| Isopropyl CH | 3.0 - 3.3 | Septet (sept) | 2H |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet (d) | 12H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms. The carbonyl carbon (C=O) of the aldehyde group is the most deshielded, with a characteristic chemical shift appearing far downfield, typically between 190 and 200 ppm. docbrown.inforesearchgate.net

The aromatic carbons display distinct signals. The carbon atom to which the aldehyde is attached (C1) is found around 136-138 ppm. The carbons bearing the isopropyl groups (C3, C5) are equivalent and appear around 150-155 ppm. The C2 and C6 carbons are also equivalent, as is the C4 carbon, with shifts in the 125-135 ppm range. docbrown.info The aliphatic carbons of the isopropyl groups appear at higher field (lower ppm values), with the methine carbon (CH) around 34 ppm and the equivalent methyl carbons (CH₃) around 24 ppm. rsc.org

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 191 - 193 |

| C3, C5 | 152 - 154 |

| C1 | 137 - 139 |

| C4 | 130 - 132 |

| C2, C6 | 126 - 128 |

| Isopropyl CH | 33 - 35 |

| Isopropyl CH₃ | 23 - 25 |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing connectivity between protons within a molecule. core.ac.ukmdpi.com A COSY experiment on this compound would display correlations between protons that are coupled to each other. mdpi.com

The most significant correlation would be a cross-peak connecting the signal of the isopropyl methine proton (septet) with the signal of the isopropyl methyl protons (doublet). This off-diagonal peak provides unambiguous evidence that these two groups of protons are on adjacent carbons, thus confirming the presence and structure of the isopropyl substituents. Correlations between the aromatic protons can also help in their definitive assignment if their signals are resolved into separate multiplets.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The spectrum of this compound is characterized by several key absorption bands that correspond to its specific functional groups.

The most prominent feature is the strong absorption from the carbonyl (C=O) stretch of the aldehyde group, which is expected in the region of 1710-1685 cm⁻¹. researchgate.net The aromatic nature of the molecule is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring appearing in the 1600-1450 cm⁻¹ range. researchgate.netroyalsocietypublishing.org The aliphatic C-H bonds of the isopropyl groups exhibit stretching vibrations just below 3000 cm⁻¹.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (Isopropyl) | 2970 - 2870 | Strong |

| C-H Stretch | Aldehyde | 2830 - 2720 | Medium (often two bands) |

| C=O Stretch | Aldehyde | 1710 - 1685 | Strong |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1470 | Medium-Weak |

| C-H Bend | Isopropyl | 1385 - 1365 | Medium (doublet) |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. beilstein-journals.orgrsc.org It is particularly sensitive to non-polar, symmetric bonds and vibrations. beilstein-journals.org For this compound, Raman spectroscopy can provide key structural information.

The symmetric "breathing" mode of the benzene (B151609) ring, where the ring expands and contracts symmetrically, typically gives a very strong and sharp signal in the Raman spectrum of substituted benzenes. beilstein-journals.org This mode is often weak or absent in the IR spectrum. The precise frequency of this vibration can be indicative of the substitution pattern. Additionally, the C=O stretching vibration of the aldehyde is also Raman active. stjapan.de The symmetric C-C stretching vibrations of the isopropyl groups would also be expected to produce signals in the Raman spectrum, further aiding in the complete structural characterization of the molecule. Commercial spectral libraries contain thousands of Raman spectra for various aldehydes and ketones, which serve as valuable references. metrohm.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon the absorption or emission of light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The structure of this compound contains a benzene ring conjugated with a carbonyl group (C=O), which together form a chromophore—the part of the molecule responsible for absorbing light. uzh.ch

Like other aromatic aldehydes, its UV-Vis spectrum is expected to be characterized by two main types of electronic transitions: π → π* and n → π*. spcmc.ac.in

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. uzh.ch For the parent compound, benzaldehyde (B42025), a strong π → π* transition occurs around 240-250 nm. researchgate.netmsu.edu The presence of two isopropyl groups on the benzene ring in the 3 and 5 positions are expected to cause a slight bathochromic (red) shift to a longer wavelength due to their weak electron-donating (auxochromic) effect. hnue.edu.vn

n → π Transitions:* These are lower-intensity, symmetry-forbidden transitions involving the promotion of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen to a π* antibonding orbital. spcmc.ac.in In saturated aldehydes and ketones, this "R-band" is typically weak and appears at a longer wavelength, often between 270-300 nm. spcmc.ac.in This transition is also expected in this compound.

The anticipated electronic transitions for the compound are summarized in the table below, with a comparison to its parent compound, benzaldehyde.

Table 1: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Involving Orbitals | Expected Wavelength (λmax) | Expected Intensity (Molar Absorptivity, ε) | Notes |

|---|---|---|---|---|

| π → π* | π (Aromatic Ring/Carbonyl) → π* | ~250-260 nm | High (ε > 10,000) | An allowed transition, responsible for the primary strong absorption band. spcmc.ac.in |

| n → π* | n (Carbonyl Oxygen) → π* | ~280-310 nm | Low (ε < 100) | A symmetry-forbidden transition, resulting in a weak absorption band. spcmc.ac.inhnue.edu.vn |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons and been promoted to an excited electronic state. edinst.com While specific fluorescence studies on this compound are not widely reported, the behavior of related aromatic aldehydes suggests that it is likely a weak fluorophore. Simple aromatic aldehydes such as benzaldehyde typically exhibit very low fluorescence quantum yields because the excited singlet state (S₁) can efficiently undergo intersystem crossing to a triplet state (T₁), from which it may phosphoresce or return to the ground state non-radiatively.

However, the structural core of this compound is utilized in the synthesis of more complex fluorescent molecules. For example, derivatives like 4-diethylamino-3,5-diisopropylbenzaldehyde serve as key intermediates in the creation of solvatochromic and acidochromic fluorophores, which are dyes whose emission properties are sensitive to solvent polarity or pH. researchgate.net This indicates that while the compound itself may not be strongly fluorescent, its scaffold is valuable for building molecules with tailored emission characteristics. The efficiency of fluorescence is influenced by factors such as temperature, solvent viscosity, and pH, which affect the rates of non-radiative decay pathways that compete with fluorescence.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). etamu.edu It provides information on the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the analysis of moderately polar molecules by creating ions directly from a solution with minimal fragmentation. pubcompare.ai This method is capable of determining the mass of an ion with extremely high accuracy, making it possible to deduce the elemental formula of the analyte.

For this compound (C₁₃H₁₈O), HR-ESI-MS in positive ion mode would be expected to detect the protonated molecule, [M+H]⁺. The high accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. Research on aromatic aldehydes has also shown the potential formation of an [M+15]⁺ ion when methanol (B129727) is used as a solvent, resulting from a gas-phase aldol (B89426) reaction in the ESI source. nih.gov

Table 2: HR-ESI-MS Data for this compound

| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | [C₁₃H₁₉O]⁺ | 191.14304 |

| [M+Na]⁺ | [C₁₃H₁₈ONa]⁺ | 213.12500 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. measurlabs.com This technique is well-suited for analyzing compounds in complex mixtures. rsc.org An LC-MS/MS method for this compound would typically involve:

Chromatographic Separation: The compound would be separated from other components in a sample using a reversed-phase HPLC column (e.g., a C18 column).

Ionization: After eluting from the column, the compound would be ionized, typically using ESI or Atmospheric Pressure Chemical Ionization (APCI).

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the precursor ion (e.g., m/z 191.14 for [M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process provides high selectivity and sensitivity for quantitative analysis. nih.gov

This technique would be valuable for quantifying the concentration of this compound in samples from chemical reactions or environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. msu.edu Given its structure, this compound is amenable to GC-MS analysis. etamu.edu

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and polarity as it passes through a capillary column. etamu.edu Upon exiting the column, the separated compound enters the mass spectrometer, where it is typically ionized by Electron Impact (EI). EI is a hard ionization technique that causes extensive and reproducible fragmentation. whitman.edu The resulting mass spectrum serves as a molecular "fingerprint" for identification.

The fragmentation of this compound would follow predictable patterns for aromatic aldehydes and alkylbenzenes. miamioh.edu

Molecular Ion (M⁺•): The peak corresponding to the intact molecule, m/z 190.

[M-1]⁺: Loss of the aldehydic hydrogen, a common fragmentation for aldehydes, resulting in a stable acylium ion (m/z 189). miamioh.edu

[M-29]⁺: Loss of the entire formyl radical (•CHO), resulting in an m/z of 161. arizona.edu

[M-43]⁺: Loss of an isopropyl radical (•CH(CH₃)₂), a characteristic fragmentation of isopropyl-substituted benzenes, leading to a fragment at m/z 147.

Table 3: Predicted Key Fragments in the Electron Impact Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity of Lost Fragment | Fragmentation Pathway |

|---|---|---|---|

| 190 | [C₁₃H₁₈O]⁺• | - | Molecular Ion |

| 189 | [C₁₃H₁₇O]⁺ | H• | Loss of aldehydic hydrogen |

| 175 | [C₁₂H₁₅O]⁺ | •CH₃ | Loss of a methyl radical from an isopropyl group |

| 161 | [C₁₂H₁₇]⁺ | •CHO | Loss of formyl radical (α-cleavage) |

| 147 | [C₁₀H₁₁O]⁺ | •C₃H₇ | Loss of isopropyl radical (benzylic cleavage) |

Based on a comprehensive search of the available resources, specific X-ray crystallography data for the solid-state structure of this compound could not be located.

Detailed crystallographic studies are available for closely related derivatives, such as 4-Diethylamino-3,5-diisopropylbenzaldehyde. researchgate.netnih.govugr.es These studies provide insights into how the diisopropylphenyl moiety behaves in a crystalline lattice. For instance, the analysis of 4-Diethylamino-3,5-diisopropylbenzaldehyde revealed a monoclinic crystal system with the space group C2/c. researchgate.netnih.gov However, the electronic and steric influence of the diethylamino group at the 4-position significantly alters the molecular packing and intermolecular interactions compared to what would be expected for the unsubstituted this compound.

Therefore, to adhere strictly to the subject compound, a detailed section on its X-ray crystallography cannot be generated at this time due to the absence of published structural data in the search results.

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the behavior of 3,5-Diisopropylbenzaldehyde in chemical transformations. These investigations are crucial for understanding reaction mechanisms and predicting the stability of intermediates and products.

The formation of adducts between aldehydes and sulfur(IV) (S(IV)) species, such as bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻), is a significant reaction in atmospheric chemistry. caltech.edu The kinetics of this reversible addition reaction have been studied for various benzaldehydes to understand their potential as S(IV) reservoirs. caltech.eduresearchgate.net

The reaction proceeds via the nucleophilic attack of bisulfite and sulfite ions on the carbonyl carbon of the aldehyde. caltech.edulookchem.com For benzaldehyde (B42025), the rate-limiting steps in the pH range of most natural systems are the attack of HSO₃⁻ and SO₃²⁻. lookchem.com The sulfite ion is a significantly more potent nucleophile, with rate constants for its addition being four to five orders of magnitude higher than for bisulfite addition. caltech.edu

Kinetic studies on benzaldehyde have established a rate law that, at a pH above 1, is dependent on the concentrations of both the aldehyde and the S(IV) species. lookchem.com The reaction is first-order with respect to benzaldehyde. lookchem.com While specific kinetic data for this compound is not detailed in the provided results, the behavior of substituted benzaldehydes offers valuable insights. Substitution on the benzaldehyde ring affects reactivity; electron-withdrawing groups like p-NO₂ and p-Cl slightly increase reactivity, whereas electron-donating groups such as p-OH, p-OCH₃, and p-CH₃ decrease it. lookchem.com Given that isopropyl groups are electron-donating, it can be inferred that this compound would exhibit slower adduct formation kinetics compared to unsubstituted benzaldehyde.

The general mechanism for aldehyde-S(IV) adduct formation is as follows:

Nucleophilic attack of HSO₃⁻ on the carbonyl carbon.

Nucleophilic attack of SO₃²⁻ on the carbonyl carbon.

At very low pH (below 1), attack by HSO₃⁻ on the protonated carbonyl group becomes a significant pathway. lookchem.com

| Rate Constant | Description | Value |

|---|---|---|

| k₁ | Attack of SO₃²⁻ on carbonyl carbon | (2.15 ± 0.09) x 10⁴ M⁻¹ s⁻¹ |

| k₂ | Attack of HSO₃⁻ on carbonyl carbon | (0.71 ± 0.03) M⁻¹ s⁻¹ |

| k₃ | Attack of HSO₃⁻ on protonated carbonyl (pH < 1) | ~2.5 x 10⁷ M⁻¹ s⁻¹ |

Environmental factors, particularly pH and temperature, have a marked influence on the kinetics and equilibrium of aldehyde-S(IV) adduct formation. nih.gov

Temperature: The formation of the benzaldehyde-bisulfite adduct is an exothermic process. Consequently, an increase in temperature leads to a decrease in the equilibrium association constant, shifting the equilibrium back towards the reactants. lookchem.com Thermodynamic studies of the benzaldehyde-S(IV) adduct have determined the enthalpy (ΔH°) and entropy (ΔS°) of formation to be -64.6 kJ mol⁻¹ and -146 J mol⁻¹ K⁻¹, respectively, indicating a spontaneous reaction at lower temperatures. lookchem.com

| Parameter | Value | Condition |

|---|---|---|

| Equilibrium Constant (K) | 4.8 (±0.8) x 10³ M⁻¹ | 25°C, μ = 0.1 M |

| Equilibrium Constant (K) | 0.98 (±0.11) x 10³ M⁻¹ | 25°C, μ = 1.0 M |

| ΔH° | -64.6 kJ mol⁻¹ | - |

| ΔS° | -146 J mol⁻¹ K⁻¹ | - |

Aldehyde-S(IV) Addition Compound Formation Kinetics

Oxidation Reactions

The aldehyde functional group in this compound is susceptible to oxidation, leading to the formation of various products depending on the reagents and reaction conditions.

The Dakin oxidation is a reaction where an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in a basic medium to form a benzenediol and a carboxylate. wikipedia.orghooghlywomenscollege.ac.inkharagpurcollege.ac.in This reaction is a variant of the Baeyer-Villiger oxidation. wikipedia.orgalfa-chemistry.com While this compound itself does not have the requisite hydroxyl group for a classic Dakin reaction, its hydroxylated derivatives, such as 4-hydroxy-3,5-diisopropylbenzaldehyde, would be suitable substrates. alfa-chemistry.com

The mechanism involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, forming a tetrahedral intermediate. wikipedia.orghooghlywomenscollege.ac.in This is followed by an aryl group migration and subsequent hydrolysis of the resulting formate (B1220265) ester to yield the phenol (B47542). wikipedia.org The reaction's rate-limiting steps are the initial nucleophilic addition and the subsequent caltech.edualfa-chemistry.com-aryl migration. hooghlywomenscollege.ac.in

The general pathway is:

Nucleophilic attack by hydroperoxide (from H₂O₂ and base) on the aldehyde's carbonyl carbon. wikipedia.org

Formation of a tetrahedral intermediate. wikipedia.org

Rearrangement involving migration of the aryl group, leading to the formation of an aryl formate ester. wikipedia.org

Hydrolysis of the ester under basic conditions to yield the phenol and a formate salt. wikipedia.org

Some modern protocols for Dakin oxidation utilize catalysts like boric acid or methyltrioxorhenium to improve yields and selectivity, and can be performed under mild, green conditions. wikipedia.orgrsc.org

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and versatile oxidizing agent used for various transformations, including the oxidation of activated C-H bonds. nih.govorganic-chemistry.org It is particularly effective for dehydrogenation reactions to form aromatic or α,β-unsaturated carbonyl compounds. nih.govdu.ac.in

While direct oxidation of the aldehyde group of this compound by DDQ to a carboxylic acid is not its primary application, DDQ is highly effective in oxidizing benzylic positions. nih.govsantiago-lab.com For example, it can selectively oxidize benzylic alcohols to aldehydes or ketones. santiago-lab.com In the context of derivatives of this compound, DDQ could be used to introduce further unsaturation or to oxidize benzylic alcohol precursors. The mechanism of DDQ oxidation often involves a hydride transfer from the substrate to the quinone. nih.gov

DDQ has also been employed for the oxidative cleavage of protecting groups like p-methoxybenzyl (PMB) ethers, which proceeds via oxidation to a quinone methide followed by hydrolysis. acsgcipr.org This selectivity allows for deprotection under mild conditions, which can be useful in complex syntheses involving molecules with structures related to this compound. du.ac.inacsgcipr.org

Dakin Oxidation and Phenol Formation Pathways

Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or an alcohol. labxchange.orgslideshare.net this compound, lacking α-hydrogens, can act as the electrophilic partner in several important condensation reactions.

One of the most common types is the Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, which involves the reaction of an aldehyde (with no α-hydrogens) with a ketone or another aldehyde that does possess α-hydrogens. saudijournals.comlibretexts.org This reaction is typically catalyzed by a base (like NaOH or KOH) or acid. chemrevlett.comnih.gov When this compound reacts with an acetophenone, for instance, it forms a chalcone (B49325) (1,3-diaryl-2-propen-1-one). chemrevlett.comnih.gov These reactions are fundamental in synthesizing various flavonoid and chalcone derivatives. chemrevlett.com

Wittig-Horner Reactions for Olefin Synthesis

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgmdpi.comwikipedia.org This reaction involves the use of a phosphonate (B1237965) carbanion, which is a stabilized phosphorus ylide. organic-chemistry.orgwikipedia.org The reaction of this compound with a phosphonate ylide leads to the formation of a corresponding olefin.

The reaction mechanism is initiated by the deprotonation of a phosphonate ester using a base to form a phosphonate carbanion. wikipedia.org This carbanion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. organic-chemistry.org This addition step leads to the formation of an intermediate oxaphosphetane, which subsequently decomposes to yield the alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.org A significant advantage of the Horner-Wadsworth-Emmons reaction is that it typically favors the formation of the (E)-alkene, providing a high degree of stereoselectivity. organic-chemistry.orgwikipedia.org

Table 1: Key Features of the Wittig-Horner Reaction with this compound

| Feature | Description |

| Reactants | This compound, Phosphonate ester, Base (e.g., NaH, NaOMe, BuLi) organic-chemistry.org |

| Product | 1,2-Disubstituted olefin |

| Key Intermediate | Oxaphosphetane organic-chemistry.org |

| Byproduct | Dialkylphosphate salt wikipedia.org |

| Stereoselectivity | Predominantly forms (E)-alkenes wikipedia.org |

Claisen-Schmidt Condensations

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form an α,β-unsaturated ketone, commonly known as a chalcone. chemrevlett.comscispace.comrsc.org When this compound is reacted with an appropriate ketone, such as acetophenone, in the presence of a base like sodium hydroxide (B78521), it undergoes this condensation to yield a chalcone derivative. chemrevlett.comscispace.com

The mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate ion. This enolate then acts as a nucleophile and attacks the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone. rsc.org Chalcones are valuable intermediates in the synthesis of various flavonoids and other biologically active molecules. chemrevlett.comnih.gov

Table 2: Claisen-Schmidt Condensation of this compound

| Feature | Description |

| Reactants | This compound, Ketone (e.g., Acetophenone), Base (e.g., NaOH, KOH) chemrevlett.comscispace.com |

| Product Type | Chalcone (α,β-unsaturated ketone) chemrevlett.com |

| Reaction Type | Base-catalyzed condensation chemrevlett.com |

| Key Steps | Enolate formation, Nucleophilic attack, Dehydration rsc.org |

| Significance | Synthesis of flavonoid precursors and other bioactive compounds chemrevlett.comnih.gov |

Reactions Involving Nitrogen-Containing Nucleophiles

Formation of Schiff Bases and Imines

This compound readily reacts with primary amines to form imines, also known as Schiff bases. researchgate.netdergipark.org.trlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. researchgate.netlibretexts.org The formation of the C=N double bond is a reversible process. semanticscholar.org

The reaction proceeds through a hemiaminal intermediate, which is formed by the initial nucleophilic attack of the amine on the carbonyl carbon. researchgate.net Protonation of the hydroxyl group of the hemiaminal facilitates its removal as water, leading to the formation of the imine. The pH of the reaction medium is a critical factor; it must be acidic enough to catalyze the dehydration step but not so acidic as to protonate the amine nucleophile, which would render it non-nucleophilic. libretexts.org

Cycloaddition Reactions Leading to Heterocyclic Systems

The imines derived from this compound can serve as precursors for the synthesis of various heterocyclic compounds through cycloaddition reactions. numberanalytics.com Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic structures. numberanalytics.comyoutube.com

One important class of cycloaddition is the [3+2] or 1,3-dipolar cycloaddition. numberanalytics.commdpi.com In this reaction, the imine can act as a component in the formation of five-membered heterocyclic rings. numberanalytics.commdpi.com For instance, an azomethine ylide, which can be generated from the imine, can react with a dipolarophile (e.g., an alkene or alkyne) to produce substituted pyrrolidines. numberanalytics.com These reactions are significant for their ability to construct complex heterocyclic frameworks in a single step. numberanalytics.com

Mechanistic Pathways of Functional Group Interconversions

Functional group interconversion is a fundamental concept in organic synthesis, involving the transformation of one functional group into another through various reactions like oxidation, reduction, substitution, and addition. solubilityofthings.comimperial.ac.ukfiveable.me The aldehyde group in this compound is a versatile functional group that can be interconverted into a variety of other functionalities.

For example, the aldehyde can be oxidized to a carboxylic acid using strong oxidizing agents. Conversely, it can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. imperial.ac.uk These transformations proceed through distinct mechanistic pathways. Oxidation typically involves the addition of an oxygen atom, while reduction involves the addition of a hydride ion to the carbonyl carbon. imperial.ac.uk Understanding these mechanistic pathways is crucial for designing synthetic routes to new molecules derived from this compound. fiveable.me

Table 3: Common Functional Group Interconversions of this compound

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Aldehyde | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid | Oxidation imperial.ac.uk |

| Aldehyde | Reducing Agent (e.g., NaBH4, LiAlH4) | Primary Alcohol | Reduction imperial.ac.uk |

| Aldehyde | Primary Amine, Acid Catalyst | Imine (Schiff Base) | Condensation researchgate.netlibretexts.org |

| Aldehyde | Phosphonate Ylide, Base | Alkene | Wittig-Horner Reaction organic-chemistry.orgwikipedia.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the electronic structure calculations of medium to large-sized molecules. mpg.denih.gov It is widely used to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and the energies of frontier molecular orbitals.

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comresearchgate.net For 3,5-Diisopropylbenzaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimal structure. nih.gov This process iteratively adjusts the positions of the atoms until the forces on them are negligible and the total energy is minimized. mpg.de

The key outputs of such a calculation are the optimized bond lengths, bond angles, and dihedral angles. While specific DFT studies detailing the optimized geometry of this compound are not prevalent in the reviewed literature, calculations on structurally related compounds, such as disubstituted chalcones, demonstrate the methodology. For instance, a study on 1-(4-aminophenyl)-3-(3,5-dichlorophenyl)prop-2-en-1-one revealed how DFT can precisely determine the planarity and orientation of substituted phenyl rings. nih.gov

Electronic structure analysis focuses on the distribution of electrons within the molecule, which is fundamental to its chemical reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability, whereas a small gap suggests the molecule is more reactive and can be easily polarized. For this compound, the electron-donating isopropyl groups and the electron-withdrawing aldehyde group are expected to influence the HOMO and LUMO energies significantly.

A representative data table for DFT-calculated properties is shown below. Note that these values are illustrative of typical DFT outputs and are not from a specific study on this compound.

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.7 eV |

| Dipole Moment | Measure of Molecular Polarity | 2.9 Debye |

DFT provides a robust framework for predicting various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.govescholarship.org The accuracy of these predictions has made them a crucial tool for assigning complex spectra and confirming molecular structures. While data-driven methods are fast, DFT calculations provide insights from first principles. nih.gov Although specific DFT-predicted NMR data for this compound are not available in the surveyed literature, the methodology is well-established for a wide range of organic molecules. liverpool.ac.ukrsc.org

IR Spectroscopy: The prediction of infrared (IR) spectra involves calculating the vibrational frequencies and their corresponding intensities. faccts.de After a geometry optimization confirms the structure is at a local minimum (i.e., no imaginary frequencies), the second derivatives of the energy are computed to yield the harmonic vibrational frequencies. faccts.denih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, providing excellent agreement with experimental FT-IR spectra. nih.govuci.edu

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.comfaccts.de It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations can determine the maximum absorption wavelengths (λmax) and help assign the nature of the electronic transitions (e.g., n→π* or π→π*). mdpi.comnih.gov

A comparative table illustrating the principle of predicted versus experimental spectroscopic data is shown below.

| Spectroscopy | Calculated Parameter (Example) | Experimental Parameter (Reference) |

|---|---|---|

| ¹H NMR | δ (Aldehyde H): 9.9 ppm | δ (Aldehyde H): 9.85 ppm |

| IR | ν (C=O stretch): 1715 cm⁻¹ | ν (C=O stretch): 1696 cm⁻¹ |

| UV-Vis | λmax: 255 nm | λmax: 258 nm |

Geometry Optimization and Electronic Structure Analysis

Ab Initio and Coupled-Cluster Methods for Reaction Mechanisms

While DFT is a workhorse, higher-level ab initio methods provide more accurate energy benchmarks, crucial for studying reaction mechanisms. Methods such as Møller-Plesset perturbation theory (MP2) and, particularly, Coupled-Cluster (CC) theory, are considered "gold standards" for accuracy, though they are more computationally demanding. These methods are used to map out potential energy surfaces, locate transition states, and calculate activation barriers for chemical reactions.

Despite their power, specific studies employing these high-level methods to elucidate reaction mechanisms involving this compound were not identified in the reviewed literature. Such studies would be valuable for understanding its synthesis, degradation, or reactivity in processes like condensations or oxidations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed "movie" of molecular behavior at the atomic level. nih.gov This technique is used to study conformational changes, solvation effects, and the dynamics of molecular interactions. nih.govmdpi.comrsc.org

For this compound, MD simulations could be used to explore the rotational dynamics of the bulky isopropyl groups and their influence on the conformation of the aldehyde group. It could also simulate its behavior in different solvents, providing insight into solvation shells and intermolecular interactions. However, a review of the current literature did not yield specific MD simulation studies focused on this compound.

Molecular Docking Studies for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or other macromolecule). nanobioletters.comasianjpr.com It is a critical tool in drug discovery and materials science for screening virtual libraries of compounds and predicting binding affinities. frontiersin.org The process involves sampling many possible conformations of the ligand within the receptor's binding site and using a scoring function to rank them. asianjpr.com

Although this compound could be a ligand or a building block for more complex ligands, no specific molecular docking studies featuring this compound were found in the surveyed literature. Such a study would be relevant if, for example, it were being investigated as an inhibitor for a specific enzyme or as a guest molecule within a supramolecular host.

Theoretical Assessment of Electronic Transitions and Intramolecular Charge Transfer

The electronic transitions of aromatic carbonyl compounds are highly sensitive to the nature and position of substituents on the ring. In molecules featuring both electron-donating groups (like the isopropyl groups) and electron-withdrawing groups (like the aldehyde), there is potential for Intramolecular Charge Transfer (ICT) upon photoexcitation. aip.org An ICT state is formed when an electron moves from the donor part of the molecule to the acceptor part, resulting in a large change in dipole moment. researchgate.net

Theoretical studies on related molecules, such as p-amino substituted benzaldehydes, have extensively used computational methods to investigate the potential energy surfaces of the ground and excited states to characterize the ICT process. researchgate.netrsc.org These studies show that the solvent polarity can play a crucial role in stabilizing the highly polar ICT state. researchgate.net For this compound, the two isopropyl groups act as weak electron donors, while the aldehyde group is an electron acceptor. TD-DFT calculations would be the ideal tool to investigate its excited states. Such calculations would likely show that the lowest energy electronic transition has significant π→π* character with a degree of charge transfer from the substituted ring to the carbonyl group. While the ICT effect would be weaker than in classic "push-pull" systems with stronger donors (like an amino group), the electronic properties are nonetheless modulated by this donor-acceptor pattern. aip.org

Advanced Applications in Organic Synthesis and Supramolecular Chemistry

Role as a Synthetic Intermediate in Complex Chemical Architectures

The strategic placement of the diisopropyl groups on the benzaldehyde (B42025) core allows for controlled synthetic transformations, making it a valuable precursor in the assembly of larger, more complex molecular frameworks. These include functionalized benzonitrile (B105546) derivatives and elaborate curcumin-based structures.

Precursor to Functionalized Benzonitrile Derivatives

3,5-Diisopropylbenzaldehyde, particularly its hydroxylated analogue 4-hydroxy-3,5-diisopropylbenzaldehyde, is a key starting material for the synthesis of 3,5-dialkyl-4-hydroxybenzonitrile derivatives. lookchem.com These compounds are of interest in various chemical industries and serve as intermediates in the preparation of more complex molecules. The conversion of the aldehyde to a nitrile can be achieved through various synthetic methods, often involving a one-pot reaction. For instance, the use of formamide (B127407) and cyanuric chloride has been reported as an efficient system for cyanation reactions. researchgate.net The resulting benzonitriles can be further functionalized, highlighting the role of the diisopropylbenzaldehyde core in generating a library of substituted aromatic compounds. The precise recognition of benzonitrile derivatives by supramolecular macrocycles has also been an area of active research, demonstrating the importance of the nitrile functionality in host-guest chemistry. nih.gov

Building Block for Curcumin (B1669340) Derivatives

Curcumin, a natural product known for its wide range of biological activities, has been the subject of extensive structural modification to improve its therapeutic properties. mdpi.comjournalajocs.com 3,5-Disubstituted benzaldehydes, including this compound, are utilized in the synthesis of curcumin derivatives. iomcworld.com The general synthetic strategy involves the condensation of the substituted benzaldehyde with the active methylene (B1212753) group of acetylacetone (B45752) or its derivatives. While a study by Law et al. successfully synthesized several curcumin derivatives using various aldehydes, including 3,5-di-tert-butyl-4-hydroxybenzaldehyde, the principle extends to other dialkyl-substituted benzaldehydes. iomcworld.com These structural modifications aim to enhance properties such as solubility and bioavailability, which are known limitations of natural curcumin. mdpi.comjournalajocs.com The resulting curcuminoids are then investigated for their potential applications in various fields, including medicinal chemistry. nih.govmdpi.com

Contributions to Supramolecular Assemblies

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The distinct steric and electronic properties of this compound and its derivatives make them valuable components in the construction of such assemblies.

Integration into Molecular Machines (e.g., Rotaxanes)

Rotaxanes are mechanically interlocked molecules composed of a dumbbell-shaped component threaded through a macrocycle. mdpi.com These structures are fundamental to the development of molecular machines, capable of performing controlled movements at the molecular level. nih.gov 4-Hydroxy-3,5-diisopropylbenzaldehyde has been utilized as a synthetic precursor for the "stopper" units in the dumbbell component of iomcworld.comrotaxanes. acs.org The bulky diisopropylphenyl groups prevent the dethreading of the macrocycle, effectively locking the components together. These rotaxanes can exhibit redox-controllable switching behavior, a key feature for their application as molecular switches or muscles. The synthesis of these complex architectures often involves a multi-step sequence, where the aldehyde functionality is transformed into other groups necessary for the final rotaxane structure. acs.org The ability to precisely control the movement of the components in these systems is a major focus of research, with potential applications in areas such as molecular electronics and drug delivery. nih.gov1088press.it

Catalytic Reactions Involving this compound and Its Derivatives

While this compound is more commonly employed as a structural building block, it can also participate in various catalytic reactions, either as a substrate or as part of a larger catalytic system. Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials to form a single product, are a powerful tool in organic synthesis. nih.govmdpi.com Benzaldehyde and its derivatives are common components in MCRs, such as the Biginelli and Hantzsch reactions, which lead to the formation of dihydropyrimidinones and dihydropyridines, respectively. nih.govfrontiersin.org The use of catalysts, including Lewis acids, Brønsted acids, and metal complexes, is often crucial for the efficiency of these reactions. beilstein-journals.orgnih.gov Although specific examples focusing solely on this compound in these catalytic MCRs are not extensively documented in the provided context, its participation as a substituted benzaldehyde is chemically plausible. The steric hindrance from the isopropyl groups could influence the reaction kinetics and product yields. Furthermore, derivatives of this compound can be incorporated into ligands for metal catalysts or as part of organocatalysts, where the steric and electronic properties of the diisopropylphenyl moiety can modulate the catalyst's activity and selectivity.

Lewis Acid Catalyzed Transformations (e.g., Diels-Alder Reactions)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, and its rate and selectivity can be significantly enhanced by the use of Lewis acid catalysts. wikipedia.orgias.ac.in Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), function by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). d-nb.info This coordination enhances the dienophile's reactivity towards the diene. d-nb.info Recent computational studies suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reactants. nih.gov

The typical dienophiles in these reactions are electron-deficient alkenes or alkynes. While aldehydes can participate in hetero-Diels-Alder reactions, where they act as the dienophile to form dihydropyran rings, specific examples detailing the use of this compound in Lewis acid-catalyzed Diels-Alder reactions are not prominent in a review of current literature. The steric hindrance from the two isopropyl groups might influence its ability to effectively participate as a dienophile in such cycloadditions. However, the general principles of Lewis acid catalysis remain a cornerstone of modern organic synthesis for a wide array of transformations beyond cycloadditions. nih.gov

| Catalyst Type | General Role in Diels-Alder Reactions | Common Examples |

| Lewis Acid | Activates the dienophile, increases reaction rate and selectivity. wikipedia.orgias.ac.in | AlCl₃, BF₃·OEt₂, SnCl₄, ZnCl₂ wikipedia.orgias.ac.innih.gov |

Organocatalysis and Metal-Catalyzed Processes

In contrast to metal-based catalysts, organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com This field has gained significant traction as it offers a greener and often more sustainable alternative to traditional metal catalysis. mdpi.com Aldehydes are common substrates in organocatalytic reactions, often activated through the formation of enamine or iminium ion intermediates with chiral amine catalysts. princeton.edu

This compound has been utilized as a precursor in the synthesis of advanced catalysts. For instance, it is a starting material in the multi-step synthesis of P*-chiral phosphapalladacycles, which are effective in asymmetric organocatalysis. researchgate.net

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com Reactions like the Suzuki, Heck, and Sonogashira couplings, typically catalyzed by palladium or nickel complexes, have revolutionized the synthesis of pharmaceuticals and complex materials. wikipedia.orgeie.gr The general mechanism for many of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov While direct cross-coupling examples with this compound are not extensively documented, its derivatives are employed in such transformations. For example, the related compound 4-Hydroxy-3,5-diisopropylbenzaldehyde can undergo oxidation reactions like the Dakin oxidation. alfa-chemistry.com The phosphapalladacycle derived from this compound is itself a palladium-based catalyst, highlighting the compound's role in the broader field of metal-catalyzed processes. researchgate.net

| Catalysis Type | General Principle | Relevance to this compound |

| Organocatalysis | Uses small organic molecules as catalysts. mdpi.com | Used in the synthesis of chiral phosphapalladacycle organocatalysts. researchgate.net |

| Metal-Catalysis | Employs transition metal complexes to facilitate reactions. wikipedia.org | Serves as a precursor for palladium-based catalysts (phosphapalladacycles). researchgate.net |

Polymer Science Applications (e.g., as a monomer or cross-linking agent)

In polymer science, molecules with specific functional groups can act as monomers, the repeating units that form a polymer chain, or as cross-linking agents, which create a network structure between chains. sigmaaldrich.com

Monomer for Covalent Organic Frameworks (COFs)

This compound, with its aldehyde functional group, is a suitable candidate to act as a monomer, or "linker," in the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.com COFs are a class of porous crystalline polymers with highly ordered structures, constructed from organic monomers linked by strong covalent bonds. mdpi.com

The most common method for synthesizing COFs involves the condensation reaction between aldehyde and amine linkers to form stable imine bonds. mdpi.commdpi.com By selecting monomers with different geometries and functionalities, the pore size, structure, and properties of the resulting COF can be precisely controlled. tcichemicals.commdpi.com For example, a trigonal aldehyde monomer like 1,3,5-triformylbenzene can react with a linear diamine to create a 2D hexagonal framework. mdpi.com As a mono-aldehyde, this compound would need to be reacted with multifunctional amine linkers (e.g., triamines) to build a polymeric network. The bulky diisopropyl groups would be incorporated into the COF structure, influencing its porosity, surface area, and guest-binding properties.

Role as a Cross-linking Agent

Cross-linking agents are crucial for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance by forming chemical bonds between polymer chains. carbodiimide.com For a molecule to act as a cross-linker, it must possess at least two reactive functional groups. sigmaaldrich.com Common cross-linkers include dialdehydes like glutaraldehyde, which can react with functional groups such as amines or hydroxyls on different polymer chains. mdpi.com

Since this compound has only one aldehyde group, it cannot function as a cross-linking agent on its own. To be used in this capacity, it would need to be chemically modified to incorporate at least one additional reactive group.

| Application | Role of this compound | Underlying Chemistry | Resulting Material |

| Monomer | Provides the aldehyde functional group for polymerization. | Condensation with multifunctional amines to form imine linkages. mdpi.commdpi.com | Covalent Organic Frameworks (COFs) tcichemicals.com |

| Cross-linking | Not a direct role in its native form. | Requires at least two reactive functional groups to link polymer chains. sigmaaldrich.com | N/A |

Detection, Quantification, and Occurrence in Complex Biological and Environmental Matrices Non Clinical

Metabolomic Profiling in Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in detecting compounds like 3,5-Diisopropylbenzaldehyde in various plant species. These studies help in understanding the biochemical responses of plants to their environment or genetic modifications.

Cistanche deserticola, a desert plant used in traditional medicine, exhibits different metabolic profiles depending on its growing environment (ecotype). A hydroxylated derivative of this compound has been identified as a differential metabolite among these ecotypes.

In a comprehensive metabolomic analysis of C. deserticola from three different ecotypes—saline-alkali land, grassland, and sandy land—researchers used Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) to profile metabolites. This analysis detected 4-Hydroxy-3,5-diisopropylbenzaldehyde . The study compared the succulent stems (the medicinal part) and the inflorescences across the ecotypes. Findings revealed that the relative content of this compound varied significantly, showing both up- and down-regulation depending on the plant tissue and the environmental stress associated with the ecotype. For instance, its levels were noted to change when comparing plants from saline-alkali land to those from grassland and sandy land, indicating a role in the plant's response to salt-alkali stress.

Table 1: Relative Abundance of 4-Hydroxy-3,5-diisopropylbenzaldehyde in Cistanche deserticola Ecotypes

| Comparison | Plant Part | Regulation of 4-Hydroxy-3,5-diisopropylbenzaldehyde | Detection Method |

|---|---|---|---|

| Saline-Alkali Land vs. Grassland | Succulent Stem | Down-regulated | LC-ESI-MS/MS |

| Saline-Alkali Land vs. Sandy Land | Succulent Stem | Up-regulated | LC-ESI-MS/MS |

Metabolomic studies are crucial for evaluating the unintended effects of genetic modification in plants. In Brassica napus L. (rapeseed), RNA interference (RNAi) technology has been used to silence the Fatty Acid Desaturase-2 (FAD2) gene, aiming to increase the oleic acid content.

Analyses of the root exudates and seed metabolites of these transgenic B. napus plants have identified a wide range of compounds. One study focusing on the safety evaluation of FAD2-RNAi transgenic rapeseed detected 4-Hydroxy-3,5-diisopropylbenzaldehyde as one of the metabolites with increased relative content in the transgenic variety compared to the wild type. nih.govresearchgate.net Another widely targeted metabolomic study on seeds from high-oleic-acid rapeseed also identified the up-regulation of 4-Hydroxy-3,5-diisopropylbenzaldehyde. acs.org These findings indicate that genetic modifications targeting primary metabolic pathways, like fatty acid synthesis, can lead to secondary effects on other metabolic pathways, including the biosynthesis of aromatic aldehydes.

Detection and Quantification in Cistanche deserticola Ecotypes

Chemical Profiling in Food Science and Related Matrices

The chemical composition of food products, especially those undergoing fermentation and aging, is complex and dynamic. Aldehydes are a significant class of compounds that contribute to the flavor, aroma, and quality of these products.

Wine oxidation is a critical process that significantly alters its chemical profile and sensory characteristics. During oxidation, a cascade of chemical reactions occurs, often initiated by the oxidation of phenolic compounds, leading to the formation of highly reactive quinones and various aldehydes. mdpi.com The most well-known aldehyde formed is acetaldehyde, which arises from the oxidation of ethanol (B145695) and contributes a characteristic "bruised apple" or nutty aroma. awri.com.auoeno-one.eu

While numerous aldehydes are generated through processes like the Strecker degradation of amino acids, the specific detection of this compound in wine oxidation studies is not prominently documented in the reviewed scientific literature. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS) are routinely used to profile volatile and non-volatile compounds in wine. nih.govutm.md However, the focus has largely been on more common aldehydes like acetaldehyde, furfural, and Strecker aldehydes such as isovaleraldehyde (B47997) and phenylacetaldehyde.

Biogenic aldehydes are key contributors to the aroma profiles of many plants and food products. The biosynthesis of these volatile compounds occurs through several major metabolic pathways, primarily involving fatty acids and amino acids.

The formation of many "green" and fruity aroma compounds, such as hexanal, occurs via the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids. Aromatic aldehydes, including benzaldehyde (B42025), are typically synthesized from amino acid precursors. The Strecker degradation, a reaction between an amino acid and a dicarbonyl compound, is a well-established pathway for the formation of many flavor aldehydes during food processing and fermentation.

The specific biosynthetic pathway for this compound is not extensively detailed. However, its structure, featuring a benzaldehyde core with two isopropyl groups, suggests a link to the terpenoid biosynthesis pathway. Terpenoids are a large class of organic chemicals derived from five-carbon isoprene (B109036) units and are responsible for many plant aromas. mdpi.com It is plausible that a precursor from the shikimate pathway (which produces aromatic amino acids) undergoes modification with isoprenoid units, or that a specialized metabolic pathway exists in certain plants for its synthesis.

Analysis in Fermented Products (e.g., Wine Oxidation Studies)

Advanced Separation and Purification Technologies

The isolation of specific compounds like this compound from complex mixtures, such as plant extracts or reaction products, requires advanced separation and purification technologies. These methods are essential for obtaining pure compounds for structural elucidation, analytical standards, and further research.

Preparative chromatography is a cornerstone technique for large-scale separation and purification. Key methods applicable to a moderately polar compound like this compound include:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like methanol (B129727)/water or acetonitrile (B52724)/water), is highly effective for purifying aromatic aldehydes. By scaling up the process from analytical to preparative columns, significant quantities of the target compound can be isolated with high purity.

Flash Chromatography: A faster, lower-pressure variant of column chromatography, flash chromatography is widely used for routine purification. It is particularly useful for separating components of a multi-gram scale synthesis, making it a practical choice for obtaining pure this compound after a chemical reaction.

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as reduced organic solvent consumption and faster separations, making it a "greener" alternative to HPLC for the purification of small molecules.

Other relevant technologies include Solid-Phase Extraction (SPE) , which can be used for sample clean-up and concentration of the target aldehyde from a dilute solution before final analysis or purification.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for both the analytical determination and preparative isolation of this compound.

For analytical purposes, reversed-phase HPLC is the most common approach. This method typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, which is often a mixture of water with organic solvents like acetonitrile or methanol. The retention behavior of this compound can be fine-tuned by altering the composition of the mobile phase. An increased proportion of the organic solvent will generally decrease the retention time. Ultraviolet (UV) detection is frequently used, as the benzaldehyde structure provides strong absorbance. In some applications, purification by preparative thin-layer chromatography has also been noted. epo.org

Preparative HPLC operates on the same principles as its analytical counterpart but on a larger scale to isolate pure quantities of the compound. This involves the use of larger columns and higher flow rates. In one instance, a mixture containing this compound was filtered through an HPLC filter as part of the purification process. epo.org

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |

| Detection | UV |

| Mode | Reversed-Phase |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. This is accomplished by using columns with smaller particle sizes (typically under 2 µm), which necessitates a system capable of handling higher pressures.

The superior resolving power of UPLC is especially beneficial for analyzing this compound in complex biological matrices. For instance, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been used to identify phytochemicals, including a derivative, 4-hydroxy-3,5-diisopropylbenzaldehyde, in extracts of tumorous stem mustard leaves and stems. tandfonline.comtandfonline.com In these studies, a C18 column was also employed, with a mobile phase consisting of an acetonitrile and water gradient, both containing 0.04% acetic acid. tandfonline.com The column temperature was maintained at 40°C. tandfonline.comnih.gov Prior to analysis, samples were often filtered through a 0.22 μm membrane. tandfonline.commdpi.com This technique has also been applied in the metabolomic analysis of wine, Jerusalem artichoke seedlings, and different parts of Taxus chinensis and Cistanche deserticola. nih.govmdpi.comscispace.comsemanticscholar.orgnih.gov

Table 2: Exemplary UPLC Parameters for the Analysis of this compound Derivatives

| Parameter | Condition |

| Column | Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 mm × 100 mm) tandfonline.comnih.govscispace.com |

| Mobile Phase | A: Water with 0.04% acetic acid; B: Acetonitrile with 0.04% acetic acid tandfonline.comnih.gov |

| Flow Rate | 0.4 mL/min tandfonline.comnih.gov |

| Column Temperature | 40°C tandfonline.comnih.gov |

| Detection | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) nih.gov |

Gas Chromatography (GC) for Volatile Organic Compound Analysis

Gas Chromatography (GC) is a highly effective method for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and separated as it travels through a column containing a stationary phase.

When coupled with mass spectrometry (GC-MS), it provides a powerful tool for both quantification and identification. A study on wine metabolomics utilized headspace solid-phase microextraction (HS-SPME) for sample introduction, followed by GC-MS analysis. mdpi.com The chromatographic separation was achieved on a DB-5MS capillary column. mdpi.com The temperature program involved an initial hold followed by a ramped increase to ensure the elution of all compounds. mdpi.com

Table 3: Illustrative GC-MS Parameters for Volatile Analysis

| Parameter | Condition |

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Inlet Temperature | 250 °C mdpi.com |

| Oven Program | 40°C (3.5 min), then to 100°C at 10°C/min, to 180°C at 7°C/min, and finally to 280°C at 25°C/min (hold 5 min) mdpi.com |

| Detection | Mass Spectrometry (MS) |

Modern Purification Methods (e.g., Membrane Filtration, Supercritical Fluid Chromatography)

Modern purification techniques are crucial for isolating this compound from synthesis reaction mixtures or complex sample extracts.

Membrane filtration is frequently used as a preparatory step before chromatographic analysis to remove particulate matter. For instance, samples for UPLC analysis are often passed through a 0.22 μm microporous filter membrane to protect the column and ensure the quality of the analysis. tandfonline.commdpi.com

Column chromatography on silica (B1680970) gel is a standard method for the purification of this compound. rsc.orgamazonaws.comnii.ac.jp Different solvent systems, such as n-hexane or chloroform/acetone mixtures, are used as eluents to separate the target compound from impurities. rsc.orgamazonaws.com In one synthesis, the crude product was purified by Yamazen smart flash column chromatography on silica gel using n-hexane as the eluent. rsc.org

While direct examples for supercritical fluid chromatography (SFC) for this specific compound are not prevalent in the searched literature, its principles as a "green" purification technique, reducing organic solvent consumption, make it a potentially valuable method for the preparative isolation of this compound.

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective Synthetic Methods

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. The development of highly enantioselective methods for reactions involving 3,5-diisopropylbenzaldehyde and its derivatives is a promising area of future research. The steric hindrance provided by the two isopropyl groups can be exploited to achieve high levels of stereocontrol in asymmetric catalysis.

Future investigations will likely focus on the design and application of novel chiral catalysts, including organocatalysts, transition-metal complexes, and enzymes, that can effectively differentiate between the enantiotopic faces of the aldehyde or a prochiral nucleophile reacting with it. Research into asymmetric aldol (B89426), Michael, and other carbon-carbon bond-forming reactions using this compound as a key starting material will be instrumental in the synthesis of complex, stereochemically defined molecules.

A key challenge and opportunity lies in the development of catalysts that can operate efficiently and with high selectivity despite the significant steric bulk of the substrate. This may require the design of catalysts with precisely tailored active sites that can accommodate the sterically demanding nature of this compound while still promoting the desired transformation with high enantioselectivity.

Discovery of Novel Catalytic Transformations and Reaction Pathways

The reactivity of the aldehyde group in this compound, influenced by the electronic effects of the meta-disposed isopropyl groups, opens the door to the discovery of novel catalytic transformations. While classical aldehyde chemistry is well-established, the specific steric and electronic environment of this compound may enable unprecedented reaction pathways.

Future research could explore its participation in C-H activation, photoredox catalysis, and electrocatalysis. For instance, the development of catalytic systems that can selectively functionalize the C-H bonds of the isopropyl groups or the aromatic ring would provide direct routes to a wide array of new derivatives. Furthermore, the exploration of its behavior in multicomponent reactions could lead to the efficient assembly of complex molecular architectures from simple precursors.

The investigation of its use as a directing group in catalysis is another fertile ground for research. The aldehyde functionality can coordinate to a metal center, directing a catalytic transformation to a specific position on the aromatic ring or one of the alkyl substituents. The discovery of such novel transformations would not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of chemical reactivity.

Advanced Computational Modeling for Structure-Function Relationship Elucidation

Computational chemistry offers powerful tools to understand and predict the behavior of molecules. Advanced computational modeling, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide deep insights into the structure-function relationships of this compound and its derivatives.

Future computational studies could focus on several key areas:

Reaction Mechanisms: Elucidating the detailed mechanisms of reactions involving this compound, including the transition state geometries and activation energies, can aid in the rational design of more efficient catalysts and reaction conditions.

Spectroscopic Properties: Accurately predicting spectroscopic data, such as NMR, IR, and UV-Vis spectra, can assist in the characterization of new compounds derived from this compound.

Conformational Analysis: Understanding the preferred conformations of this molecule and how they influence its reactivity and interaction with other molecules is crucial for predicting its behavior in complex systems.

By combining computational predictions with experimental results, researchers can establish robust structure-function relationships, accelerating the discovery and optimization of new applications for this compound.

Exploration of New Biological Roles and Biomimetic Systems (Non-Clinical)

While this article strictly avoids clinical applications, the exploration of the fundamental biological roles of this compound and its derivatives in non-clinical contexts is a valid and important area of scientific inquiry. Its structural motifs may be found in or mimic naturally occurring compounds, suggesting potential interactions with biological macromolecules.

Future research could investigate its role as a signaling molecule in cellular pathways or as a modulator of enzyme activity in in-vitro studies. The development of biomimetic systems that utilize this compound to mimic the function of natural enzymes or receptors is another exciting prospect. For example, its sterically hindered nature could be used to create synthetic pockets that mimic the active sites of enzymes, enabling the study of substrate recognition and catalysis in a controlled environment.

These fundamental studies could provide valuable insights into biological processes and inspire the design of new molecular tools for chemical biology research.

Integration with Emerging Analytical Technologies for Real-time Monitoring and In-Situ Studies

The advancement of analytical technologies provides new opportunities for studying chemical reactions and processes with unprecedented detail. The integration of emerging analytical techniques for the real-time monitoring and in-situ study of reactions involving this compound is a key future direction.

Techniques such as process analytical technology (PAT), including in-situ IR and Raman spectroscopy, can provide real-time information on reaction kinetics, the formation of intermediates, and the consumption of reactants. This allows for precise control and optimization of reaction conditions. Furthermore, the coupling of reaction vessels to mass spectrometry can enable the rapid identification of products and byproducts, accelerating the discovery of new transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Diisopropylbenzaldehyde, and what experimental parameters require optimization?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of benzaldehyde derivatives with isopropyl halides. Key considerations include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic substitution .

- Steric hindrance mitigation : Due to the bulky isopropyl groups, reaction temperatures (80–120°C) and prolonged reaction times (12–24 hrs) are often necessary to achieve acceptable yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases ensures purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear as a singlet (δ 10.2 ppm for aldehyde), with isopropyl methyl groups at δ 1.2–1.4 ppm .

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde moiety .

- Melting point : Literature values (e.g., 44–48°C for 3,5-dimethoxy analogs) provide cross-validation .

Advanced Research Questions

Q. What strategies address low yields in this compound synthesis due to steric effects?

- Methodological Answer :

- Catalyst modulation : Use of bulky ligands (e.g., tert-butylphosphine) enhances regioselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics by stabilizing intermediates .

- Microwave-assisted synthesis : Reduces reaction time (2–4 hrs) while maintaining yields >70% .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assigns overlapping signals caused by isopropyl group symmetry .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR shifts and optimize geometry, aligning with experimental data .

- Cross-referencing databases : NIST Chemistry WebBook provides validated spectral libraries for benzaldehyde derivatives .

Q. What analytical methods detect trace impurities in this compound for pharmacological applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products